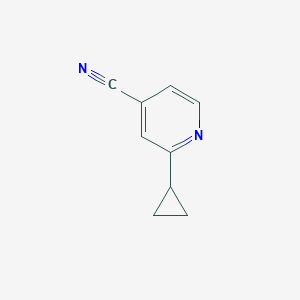

2-Cyclopropylisonicotinonitrile

Vue d'ensemble

Description

Synthesis Analysis

CPI was first synthesized in 1987 by L. W. Hamann and A. Hoyer using 2-cyclopropylisonicotinic acid as a starting material. It belongs to the class of the pyridine derivative compounds and has received attention due to its potential uses.Molecular Structure Analysis

The molecular formula of 2-Cyclopropylisonicotinonitrile is C9H8N2. The molecular weight is 144.17 g/mol.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 252.1±28.0 °C and a predicted density of 1.16±0.1 g/cm3 . Its pKa is predicted to be 2.56±0.20 .Applications De Recherche Scientifique

Synthesis of Oxazoles : 2-Cyclopropylisonicotinonitrile is used in the synthesis of 2,4,5-trisubstituted oxazoles, a process that involves the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride. This reaction generates oxazoles in good to excellent yields through a mechanism that involves in situ generation of aroylmethylidene malonates and subsequent cyclisation (Selvi & Srinivasan, 2014).

Enantioselective Cyclopropanation : The compound plays a role in the enantioselective cyclopropanation process, particularly in the synthesis of spirocyclopropanes derived from the reaction of 2-arylidene-1,3-indandiones and dimethyl bromomalonate (Russo et al., 2011).

Nitration of Cyclopropylidenepropenones : It's involved in the nitration of 3-cyclopropylideneprop-2-en-1-ones, facilitating a route to various synthetically useful β,γ-dinitro or γ-mononitro adducts. This transformation is characterized by high yield, regio- and stereoselectivity, and is used for the synthesis of functionalized N-unprotected pyrroles (Miao et al., 2017).

Cycloaddition Reactions : this compound is instrumental in donor-acceptor cyclopropanes activated with Me3SiOTf that cleave to reactive intermediates. These intermediates can be efficiently intercepted by nitriles in a formal [3 + 2] dipolar cycloaddition reaction, yielding 2H-3,4-dihydropyrrole cycloaddition products in high yield (Yu & Pagenkopf, 2003).

Synthesis of Cyclopropanes : The compound is also involved in the stereoselective construction of nitrile-substituted cyclopropanes, synthesized from the intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by the chiral dirhodium complex (Denton, Cheng, & Davies, 2008).

Safety and Hazards

According to the safety data sheet, 2-Cyclopropylisonicotinonitrile is classified as having acute toxicity (both dermal and inhalation), causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Propriétés

IUPAC Name |

2-cyclopropylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYRSYFRCRGILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B1425098.png)

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

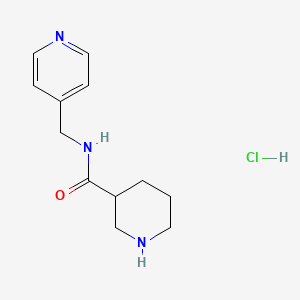

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)

![N'-[1-Cyclopentylamino-2-(4-methoxyphenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425118.png)

![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)